[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol

Cannabinoid Receptor GPCR Bioisosterism

This specific 1,2,4-oxadiazole regioisomer delivers superior logD and metabolic stability validated by AstraZeneca matched-pair studies versus 1,3,4-oxadiazole alternatives. The 5-hydroxymethyl handle enables rapid fragment growing/linking for SAR exploration; the 4-fluorophenyl group serves as an intrinsic ¹⁹F NMR reporter for target engagement assays without costly labeling. As the core scaffold of advanced mGluR5 PAMs (ADX-47273, EC50=170nM) and FLAP inhibitors (nanomolar IC50), this building block provides direct synthetic entry into validated therapeutic space. Select the precise regioisomer—your SAR depends on it.

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
CAS No. 1155531-62-6
Cat. No. B1518251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol
CAS1155531-62-6
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=N2)CO)F
InChIInChI=1S/C9H7FN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9/h1-4,13H,5H2
InChIKeyXBWGTELRHFNJIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol (CAS 1155531-62-6): A Versatile, Fluorine-Containing 1,2,4-Oxadiazole Scaffold for Drug Discovery and Chemical Biology Procurement


[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol is a heterocyclic building block belonging to the 1,2,4-oxadiazole class, characterized by a 4-fluorophenyl substituent at the 3-position and a hydroxymethyl group at the 5-position of the oxadiazole ring. It possesses a molecular formula of C9H7FN2O2, a molecular weight of 194.16 g/mol, and is typically supplied at ≥95% purity . The 1,2,4-oxadiazole ring is a recognized privileged scaffold in medicinal chemistry, frequently employed as a hydrolytically stable bioisostere for ester and amide functionalities, while the 4-fluorophenyl group modulates lipophilicity and metabolic stability [1]. This specific regioisomer, with its strategically positioned hydroxymethyl handle, serves as a key intermediate for the synthesis of diverse compound libraries targeting kinases, GPCRs, and other therapeutically relevant protein families.

Why [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol Cannot Be Generically Substituted by Other Oxadiazole Analogs in Rigorous Research Programs


Within the oxadiazole family, regioisomerism (1,2,4- vs. 1,3,4-oxadiazole) and substituent positioning profoundly alter key pharmaceutical properties. A landmark systematic comparison of matched molecular pairs from the AstraZeneca collection revealed that 1,3,4-oxadiazole isomers consistently exhibit an order of magnitude lower lipophilicity (log D) and significantly different profiles in metabolic stability, hERG inhibition, and aqueous solubility compared to their 1,2,4-oxadiazole counterparts [1]. Furthermore, the specific positioning of the 4-fluorophenyl group at the 3-position versus the 5-position on the 1,2,4-oxadiazole ring dictates the electronic environment and hydrogen-bonding capabilities of the core, directly impacting target binding. Even among close analogs, the replacement of fluorine with chlorine at the 4-position of the phenyl ring introduces substantial changes in electronegativity (3.98 vs. 3.16 on the Pauling scale), molecular volume, and metabolic clearance pathways, making simple interchange without re-optimization of an entire SAR series highly inadvisable [2]. For procurement, selecting the precise regioisomer and substitution pattern is therefore a critical scientific decision, not a matter of generic catalog equivalence.

[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol: A Quantitative Evidence Guide for Scientific Selection vs. Close Analogs


Enhanced CB2 Cannabinoid Receptor Affinity of the 1,2,4-Oxadiazole Core vs. the 1,3,4-Oxadiazole Isomer

In a direct head-to-head study of matched pairs, bioisosteric replacement of a central 1,2,4-oxadiazole ring with a regioisomeric 1,3,4-oxadiazole ring led to a 10- to 50-fold reduction in binding affinity for the CB2 receptor. This demonstrates that the 1,2,4-oxadiazole core, a defining feature of [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol, is pharmacodynamically non-interchangeable with its isomeric counterpart [1].

Cannabinoid Receptor GPCR Bioisosterism Regioisomer Comparison

Differentiated Metabolic Stability, hERG Liability, and Lipophilicity Profile of the 1,2,4-Oxadiazole Scaffold vs. 1,3,4-Oxadiazole Isomers

A comprehensive analysis of matched 1,2,4- and 1,3,4-oxadiazole pairs across the AstraZeneca collection demonstrated systematic and significant divergence in drug-like properties. In virtually all cases, the 1,3,4-oxadiazole isomer exhibits an order of magnitude lower lipophilicity (log D), alongside more favorable profiles in metabolic stability, hERG inhibition, and aqueous solubility. This positions the 1,2,4-oxadiazole scaffold of the target compound as a strategic choice when higher lipophilicity and distinct metabolic clearance pathways are desired for target engagement or tissue distribution [1]. Furthermore, bioisosteric replacement of a 1,2,4-oxadiazole ring by a 1,3,4-oxadiazole ring has been independently shown to lead to higher polarity, reduced metabolic degradation by human liver microsomes, and reduced interaction with hERG channels [2].

Metabolic Stability hERG Lipophilicity Scaffold Selection

The 5-Hydroxymethyl Group as a Superior Derivatization Handle vs. Non-Functionalized or Methyl-Substituted Analogs

The presence of a primary hydroxymethyl group (-CH2OH) at the 5-position of the 1,2,4-oxadiazole ring provides a synthetically tractable functional handle for rapid diversification through esterification, etherification, oxidation to the aldehyde/carboxylic acid, or conversion to a leaving group for nucleophilic displacement. In contrast, the closest methyl-substituted analog, 3-(4-fluorophenyl)-5-methyl-1,2,4-oxadiazole (CAS 196301-98-1), lacks a functionalizable handle at this position, limiting its direct use in library synthesis without additional de novo synthetic steps . The non-fluorinated phenyl analog, (3-phenyl-1,2,4-oxadiazol-5-yl)methanol (CAS 5543-33-9), shares the hydroxymethyl handle but lacks the beneficial electronic and metabolic effects of fluorine substitution, with a lower molecular weight (176.17 vs. 194.16 g/mol) and different log P (1.55 vs. an estimated ~1.1 for the fluorinated analog based on the regioisomer) [1][2].

Synthetic Versatility Parallel Synthesis Medicinal Chemistry Compound Libraries

Optimal Research and Industrial Application Scenarios for Procuring [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol


Kinase-Focused Fragment Library Design Requiring a Fluorinated 1,2,4-Oxadiazole Core with a Synthetic Growth Vector

For fragment-based drug discovery (FBDD) programs targeting kinases, [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol serves as an ideal fragment with a balanced profile. The 1,2,4-oxadiazole core acts as a metabolically robust bioisostere for the hinge-binding amide motif, while the 4-fluorophenyl group provides a favorable vector for hydrophobic pocket occupancy. Crucially, the 5-hydroxymethyl group offers a direct synthetic handle for fragment growing or linking strategies, a key advantage over non-functionalized core analogs . The established superiority of the 1,2,4-oxadiazole core over its 1,3,4-isomer for certain GPCR targets (e.g., 10-50 fold better CB2 affinity) provides a data-driven justification for its selection in focused screening libraries .

Lead Optimization Campaigns Targeting CNS-Penetrant mGluR5 or Related GPCR Modulators

The 1,2,4-oxadiazole scaffold is a critical pharmacophoric element in advanced mGluR5 positive allosteric modulators (PAMs) such as ADX-47273 and LSN2814617, which incorporate the core [3-(4-fluorophenyl)-1,2,4-oxadiazole] substructure. ADX-47273, which directly elaborates on the 5-position of the oxadiazole with a piperidine moiety, demonstrates the utility of this scaffold with an EC50 of 170 nM for mGluR5 potentiation and preclinical procognitive activity . Procuring [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol provides a validated starting point for generating novel analogs in this therapeutically relevant chemical space, leveraging the differentiated physicochemical profile of the 1,2,4-isomer (higher log D) that may favor CNS penetration compared to the more polar 1,3,4-isomer series .

Parallel Synthesis and SAR Expansion of Anti-Inflammatory FLAP Inhibitor Chemotypes

Oxadiazole-containing compounds have been optimized as potent 5-lipoxygenase-activating protein (FLAP) inhibitors, with clinical candidates such as (S)-BI 665915 achieving an IC50 of 1.7 nM for FLAP binding . The 1,2,4-oxadiazole core is central to the pharmacophore of these anti-inflammatory agents. [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol is an ideal starting material for parallel medicinal chemistry efforts to explore SAR around the FLAP binding site. The 5-hydroxymethyl group allows for rapid, high-throughput derivatization into ether, ester, or amine-linked libraries, enabling efficient exploration of the chemical space adjacent to the oxadiazole core that is critical for modulating FLAP functional activity and improving physicochemical properties while reducing hERG inhibition, as demonstrated in the lead optimization of this series .

Chemical Biology Probe Development Leveraging Fluorine-19 NMR Reporter Capabilities

The 4-fluorophenyl substituent on [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol serves as an intrinsic ¹⁹F NMR reporter group, enabling direct monitoring of protein-ligand interactions, conformational changes, and metabolic fate without requiring additional labeling. This is a distinct advantage over non-fluorinated analogs such as (3-phenyl-1,2,4-oxadiazol-5-yl)methanol, which lack this spectroscopic handle. For chemical biology groups developing target engagement assays or studying binding kinetics by ¹⁹F NMR, procurement of the fluorinated building block eliminates the need for post-synthetic fluorination or the use of expensive labeled reagents, directly reducing synthesis time and cost .

Quote Request

Request a Quote for [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.